molecular formula C19H22N2O3 B11559892 2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11559892
M. Wt: 326.4 g/mol
InChI Key: ZVHITTFFDXHSRI-HMMYKYKNSA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes both phenoxy and hydrazide functional groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the hydrazide group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)acetohydrazide
  • N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]acetohydrazide
  • 4-Methoxybenzaldehyde hydrazone

Uniqueness

What sets 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide apart is its combination of phenoxy and hydrazide functional groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H22N2O3/c1-13-5-8-18(11-14(13)2)24-12-19(22)21-20-15(3)16-6-9-17(23-4)10-7-16/h5-11H,12H2,1-4H3,(H,21,22)/b20-15+

InChI Key

ZVHITTFFDXHSRI-HMMYKYKNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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